molecular formula C8H6FNO4 B130857 Methyl 4-fluoro-2-nitrobenzoate CAS No. 151504-81-3

Methyl 4-fluoro-2-nitrobenzoate

Cat. No.: B130857
CAS No.: 151504-81-3
M. Wt: 199.14 g/mol
InChI Key: YBAZOLISUXINHV-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-2-nitrobenzoate is an organic compound with the molecular formula C8H6FNO4. It is a derivative of benzoic acid, where the hydrogen atom at the fourth position is replaced by a fluorine atom, and the hydrogen atom at the second position is replaced by a nitro group. This compound is commonly used in organic synthesis and various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-fluoro-2-nitrobenzoate can be synthesized through several methods. One common method involves the nitration of methyl 4-fluorobenzoate. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the ortho position relative to the fluorine atom .

Another method involves the esterification of 4-fluoro-2-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and esterification processes. These processes are optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Nucleophiles: Amines, thiols.

    Hydrolysis Agents: Aqueous sodium hydroxide, hydrochloric acid.

Major Products Formed

    Reduction: 4-Fluoro-2-aminobenzoic acid methyl ester.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 4-Fluoro-2-nitrobenzoic acid .

Scientific Research Applications

Methyl 4-fluoro-2-nitrobenzoate is used in a variety of scientific research applications, including:

Comparison with Similar Compounds

Methyl 4-fluoro-2-nitrobenzoate can be compared with other similar compounds such as:

Properties

IUPAC Name

methyl 4-fluoro-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-14-8(11)6-3-2-5(9)4-7(6)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAZOLISUXINHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30565793
Record name Methyl 4-fluoro-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151504-81-3
Record name Benzoic acid, 4-fluoro-2-nitro-, methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-fluoro-2-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-fluoro-2-nitrobenzoate
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Synthesis routes and methods I

Procedure details

Thionyl chloride (31.5 ml; 0.432 mol) was slowly added dropwise at 0° C. to a solution of 4-fluoro-2-nitrobenzoic acid (16.0 g; 86.4 mmol) in methanol (240 ml). After warming to RT, stirring overnight and boiling under reflux for 4 h, the reaction solution was concentrated in vacuo and partitioned between ethyl acetate and potassium hydrogencarbonate solution. Drying and concentration of the organic phase afforded a yellow oil.
Quantity
31.5 mL
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Thionyl chloride (31.5 ml; 0.432 mol) was slowly added dropwise at 0C to a solution of 4-fluoro-2-nitrobenzoic acid (16.0 g, 86.4 mmol) in methanol (240 ml). After warming to RT, stirring overnight and boiling under reflux for 4 h, the reaction solution was concentrated in vacuo and partitioned between ethyl acetate and potassium hydrogencarbonate solution. Drying and concentration of the organic phase afforded a yellow oil.
Quantity
31.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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